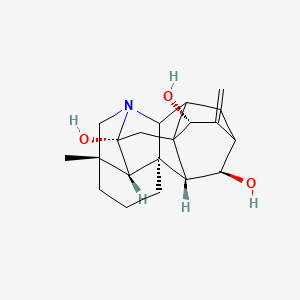
Pseudokobusine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Pseudokobusine, also known as this compound, is a chemical compound with the molecular formula C20H27NO3 and a molecular weight of 329.43 g/mol It is a trihydroxy derivative of hetisan, featuring hydroxyl groups at the 6, 11, and 15 positions
準備方法
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for Pseudokobusine are not well-documented. large-scale synthesis would likely involve optimizing the laboratory-scale procedures to ensure cost-effectiveness, yield, and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques.
化学反応の分析
Types of Reactions
Pseudokobusine can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction can produce various alcohol derivatives.
科学的研究の応用
Cytotoxic Properties
Numerous studies have demonstrated the cytotoxic effects of pseudokobusine and its derivatives against various human cancer cell lines. The compound has shown significant antiproliferative activity, making it a candidate for further investigation as an antitumor agent.
- Cytotoxicity Against Cancer Cell Lines : Research indicates that this compound exhibits notable cytotoxicity against several human tumor cell lines, including:
Table 1 summarizes the cytotoxic effects of this compound on these cell lines:
| Cell Line | IC50 Value (μM) | Activity Level |
|---|---|---|
| A549 | 10.5 | Moderate |
| MDA-MB-231 | 7.2 | High |
| MCF-7 | 15.0 | Moderate |
| DU145 | 12.3 | Moderate |
| KB-VIN | 8.0 | High |
Structural Modifications
The activity of this compound can be significantly enhanced through structural modifications. Recent studies have focused on synthesizing various derivatives to improve the compound's efficacy against cancer cells.
- Derivatives and Their Efficacy : A total of 43 novel derivatives of this compound have been synthesized and evaluated for their antiproliferative activity. Notably, certain derivatives exhibited IC50 values ranging from 2.8 to 6.9 μM , indicating a substantial increase in potency compared to the parent compound .
Case Studies
- Antiproliferative Activity Study : A comprehensive study evaluated the antiproliferative effects of both natural and synthesized derivatives of this compound against five different human cancer cell lines. The results revealed that specific structural modifications, particularly at the C-11 and C-15 positions, led to enhanced cytotoxicity .
- Mechanism of Action : Investigations into the mechanism of action suggest that the hydroxyl groups present in this compound play a crucial role in its cytotoxic activity by interacting with cellular pathways involved in cell division and apoptosis .
- Analgesic Effects : Beyond its anticancer properties, this compound has also been studied for its analgesic effects in animal models, providing insights into its broader pharmacological potential .
作用機序
The mechanism of action of Pseudokobusine is not well-documented. like other trihydroxy derivatives, it may interact with specific molecular targets and pathways in biological systems. These interactions could involve binding to enzymes or receptors, leading to modulation of their activity.
類似化合物との比較
Similar Compounds
5alpha-cholestane-3beta,5,6beta-triol: This compound shares a similar trihydroxy structure but differs in its core steroid framework.
Other Trihydroxy Derivatives: Compounds with similar hydroxyl group arrangements but different core structures.
Uniqueness
Pseudokobusine is unique due to its specific arrangement of hydroxyl groups and its potential applications in various fields. Its distinct chemical structure allows for unique interactions and reactivity compared to other similar compounds.
特性
CAS番号 |
27901-01-5 |
|---|---|
分子式 |
C20H27NO3 |
分子量 |
329.4 g/mol |
IUPAC名 |
(1S,5S,13S,16R,17S,18R,19R)-5-methyl-12-methylidene-7-azaheptacyclo[9.6.2.01,8.05,17.07,16.09,14.014,18]nonadecane-13,16,19-triol |
InChI |
InChI=1S/C20H27NO3/c1-9-10-6-11-14-18-5-3-4-17(2)8-21(14)20(24,16(17)18)7-19(11,15(9)23)13(18)12(10)22/h10-16,22-24H,1,3-8H2,2H3/t10?,11?,12-,13-,14?,15+,16+,17-,18-,19?,20-/m1/s1 |
InChIキー |
VDBKGYFMEGDQHS-HAYSWLRJSA-N |
SMILES |
CC12CCCC34C1C5(CC67C3C(C(CC6C4N5C2)C(=C)C7O)O)O |
異性体SMILES |
C[C@]12CCC[C@@]34[C@H]1[C@@]5(CC67[C@@H]3[C@@H](C(CC6C4N5C2)C(=C)[C@@H]7O)O)O |
正規SMILES |
CC12CCCC34C1C5(CC67C3C(C(CC6C4N5C2)C(=C)C7O)O)O |
同義語 |
hetisan-6,11,15-triol pseudokobusine |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















